molecular formula C21H26N4O3 B11677134 6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11677134
M. Wt: 382.5 g/mol
InChI Key: XZULVOKGHSKLEA-UHFFFAOYSA-N
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Description

6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and malononitrile under reflux conditions. The reaction is often catalyzed by bases such as piperidine or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H26N4O3/c1-4-6-10-27-16-9-8-13(11-17(16)26-3)18-14(12-22)20(23)28-21-19(18)15(7-5-2)24-25-21/h8-9,11,18H,4-7,10,23H2,1-3H3,(H,24,25)

InChI Key

XZULVOKGHSKLEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)CCC)N)C#N)OC

Origin of Product

United States

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